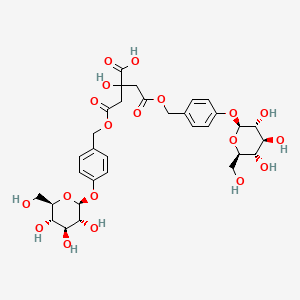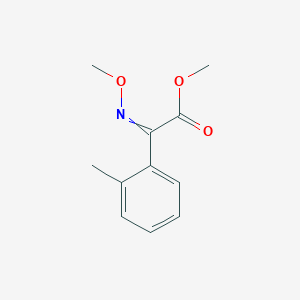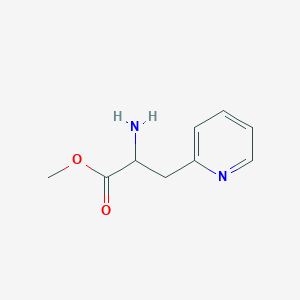![molecular formula C24H37NO8 B1149528 (E)-N-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-8-methylnon-6-enamide CAS No. 153409-16-6](/img/structure/B1149528.png)
(E)-N-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-8-methylnon-6-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to a class of organic compounds known for their complex molecular structures and diverse chemical properties. Such compounds often exhibit a range of biological activities and are subjects of chemical synthesis and analysis studies.
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules and gradually building up the desired structure. Techniques such as Ugi reactions, etherification, oximation, and Beckmann rearrangement have been utilized in the synthesis of related compounds, providing insights into possible synthetic routes for our compound of interest (Sañudo et al., 2006; Chen et al., 2012).
Molecular Structure Analysis
The molecular structure of organic compounds is crucial in determining their physical and chemical properties. X-ray diffraction analysis is a common tool for elucidating molecular structures, revealing details such as bond lengths, angles, and conformation (Ozek et al., 2006).
Chemical Reactions and Properties
Organic compounds can participate in various chemical reactions, including cyclizations, rearrangements, and substitutions, which are often catalyzed by metals or other chemical agents. Studies have shown the synthesis of related compounds through rhodium-catalyzed denitrogenative rearrangement and reactions with diazomethane, highlighting the reactivity of similar molecular frameworks (Miura et al., 2012).
Physical Properties Analysis
The physical properties, such as melting points, boiling points, solubility, and crystal structure, are directly related to the molecular structure. These properties are essential for the characterization and application of organic compounds. The packing, hydrogen bonding, and other intermolecular interactions in crystals can significantly influence these properties (Kubicki et al., 2000).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are critical for understanding the behavior of organic compounds in various environments and reactions. Enaminones, for example, have been synthesized and analyzed for their potential as intermediates in the synthesis of heterocycles and other complex organic molecules (Vencato et al., 2004).
Scientific Research Applications
Chemical Synthesis and Reactivity
Research on compounds with similar structural features, such as 1,2-oxazines and 1,2-benzoxazines, has shown their significance in chemical synthesis. These compounds are synthesized through reactions like the dehydration of dihydroxy-oxazines, obtained from cyclization processes. They serve as electrophiles in various chemical reactions, highlighting their utility in synthetic chemistry for creating chiral synthons and facilitating diverse chemical transformations (Sainsbury, 1991).
Environmental Science and Analytical Techniques
In environmental science, derivatives of polybrominated diphenyl ethers (PBDEs) and their methoxylated forms are studied for their electron impact and electron capture negative ionization mass spectra. This research is crucial for understanding the environmental impact and persistence of flame retardants and related compounds. The analytical techniques developed offer critical insights into the detection and characterization of these substances, reflecting the broader applications of similar compounds in environmental monitoring and safety assessments (Hites, 2008).
Pharmacological Applications
Studies on compounds like Empagliflozin and Metoclopramide provide a window into the pharmacological applications of complex molecules. Empagliflozin's role as an anti-diabetic drug and its analysis in various pharmaceutical products showcase the importance of sophisticated analytical methods for drug development and quality control. Such research underscores the potential for structurally complex compounds in treating chronic conditions like diabetes (Danao, 2021).
Metoclopramide's pharmacological profile, including its effects on gastrointestinal motility and use as an antiemetic, highlights the diverse therapeutic applications of compounds with intricate molecular structures. This research also demonstrates the significance of understanding the pharmacodynamics and pharmacokinetics for the effective clinical use of such drugs (Pinder et al., 2012).
properties
IUPAC Name |
(E)-N-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-8-methylnon-6-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37NO8/c1-15(2)8-6-4-5-7-9-20(27)25-13-16-10-11-17(18(12-16)31-3)32-24-23(30)22(29)21(28)19(14-26)33-24/h6,8,10-12,15,19,21-24,26,28-30H,4-5,7,9,13-14H2,1-3H3,(H,25,27)/b8-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYWYCJIIXVRPS-SOFGYWHQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C/CCCCC(=O)NCC1=CC(=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50719958 |
Source


|
| Record name | (6E)-N-{[4-(Hexopyranosyloxy)-3-methoxyphenyl]methyl}-8-methylnon-6-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50719958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-8-methylnon-6-enamide | |
CAS RN |
153409-16-6 |
Source


|
| Record name | (6E)-N-{[4-(Hexopyranosyloxy)-3-methoxyphenyl]methyl}-8-methylnon-6-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50719958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(4S)-3-[(2R,3R)-4-Chloro-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B1149456.png)
![2-Oxo-4-{3-oxo-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl}hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B1149460.png)